1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate
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Overview
Description
1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidines: These compounds share the pyrrolidine moiety and have been studied for their pharmacological activities.
4-(pyrrolidin-1-yl)benzonitrile derivatives: These compounds also contain the pyrrolidine ring and have been explored as selective androgen receptor modulators.
Uniqueness
1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
40680-74-8 |
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Molecular Formula |
C27H33NO9 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C25H31NO5.C2H2O4/c1-28-22-19-12-16-30-23(19)25(29-2)24(31-17-15-26-13-6-7-14-26)21(22)20(27)11-10-18-8-4-3-5-9-18;3-1(4)2(5)6/h3-5,8-9,12,16,20,27H,6-7,10-11,13-15,17H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
GYMGXQBDANURGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OCC[NH+]3CCCC3)C(CCC4=CC=CC=C4)O.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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